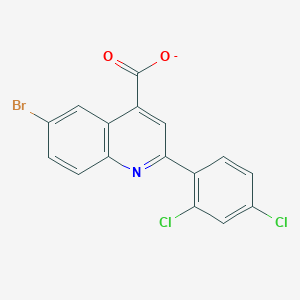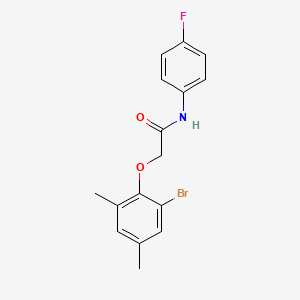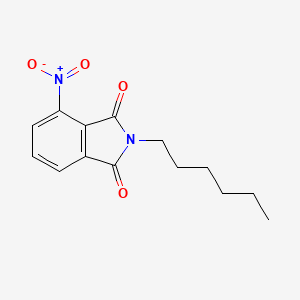![molecular formula C29H29BrN6O4S B10953453 4-[2-Amino-4-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-4-methoxyphenyl}-3-cyano-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-1-benzenesulfonamide](/img/structure/B10953453.png)
4-[2-Amino-4-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-4-methoxyphenyl}-3-cyano-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-1-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Amino-4-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-4-methoxyphenyl}-3-cyano-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-1-benzenesulfonamide is a complex organic compound with a diverse range of applications in scientific research. This compound features a quinoline core, a pyrazole ring, and a benzenesulfonamide group, making it a unique molecule with potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Amino-4-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-4-methoxyphenyl}-3-cyano-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-1-benzenesulfonamide involves multiple steps, including the formation of the quinoline core, the pyrazole ring, and the benzenesulfonamide group. The synthetic route typically starts with the preparation of the quinoline core through a cyclization reaction. The pyrazole ring is then introduced via a condensation reaction with appropriate reagents. Finally, the benzenesulfonamide group is added through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and automated systems can also improve the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[2-Amino-4-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-4-methoxyphenyl}-3-cyano-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlling the pH, temperature, and solvent to achieve the desired products.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amino derivatives, and substituted pyrazole compounds. These products can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
4-[2-Amino-4-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-4-methoxyphenyl}-3-cyano-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-1-benzenesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing other complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-Amino-4-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-4-methoxyphenyl}-3-cyano-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-1-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[2-Amino-4-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-4-methoxyphenyl}-3-cyano-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-1-benzenesulfonamide include other quinoline derivatives, pyrazole compounds, and benzenesulfonamide derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, including the quinoline core, pyrazole ring, and benzenesulfonamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C29H29BrN6O4S |
|---|---|
Molecular Weight |
637.5 g/mol |
IUPAC Name |
4-[2-amino-4-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]-3-cyano-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C29H29BrN6O4S/c1-16-28(30)17(2)35(34-16)15-19-13-18(7-12-25(19)40-3)26-22(14-31)29(32)36(23-5-4-6-24(37)27(23)26)20-8-10-21(11-9-20)41(33,38)39/h7-13,26H,4-6,15,32H2,1-3H3,(H2,33,38,39) |
InChI Key |
FRWBXOXIMSILNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CCC4)C5=CC=C(C=C5)S(=O)(=O)N)N)C#N)OC)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10953376.png)
![7-(difluoromethyl)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10953378.png)
![N-cyclohexyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10953382.png)
![6-(1-ethylpyrazol-4-yl)-12-methyl-14-(trifluoromethyl)-17-thia-3,5,9,15-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),11(16),12,14-pentaene-4,8-dione](/img/structure/B10953384.png)
![9-(1-ethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10953388.png)

![5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10953414.png)

![(2Z)-3-(3-bromo-4-methoxyphenyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B10953432.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B10953439.png)
![2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10953441.png)


